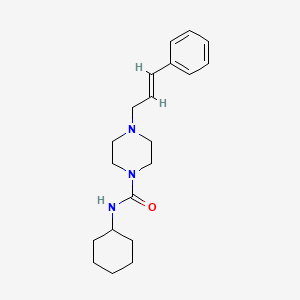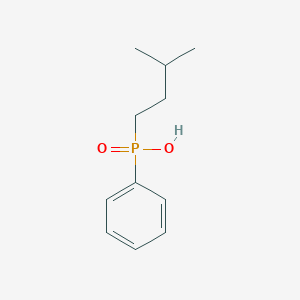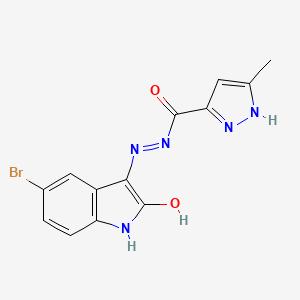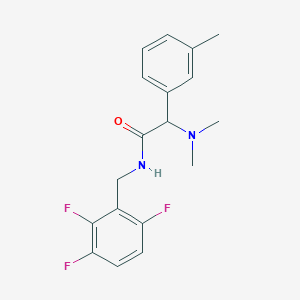
N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as CPP or CPP-115. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in several neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has been extensively studied for its potential therapeutic applications in these disorders.
Mécanisme D'action
CPP-115 is a potent and selective inhibitor of the enzyme N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide-AT, which is responsible for the degradation of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain. By inhibiting N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide-AT, CPP-115 increases the levels of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability. This effect has been observed in both animal and human studies. CPP-115 has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide-AT, making it a useful tool for studying the role of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain. CPP-115 is also relatively stable and easy to synthesize, making it readily available for research purposes. One limitation of CPP-115 is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
CPP-115 has shown promising results in preclinical studies for the treatment of several neurological disorders. Future research should focus on the clinical efficacy and safety of CPP-115 in these disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of CPP-115 on cocaine addiction and alcohol use disorder. Finally, the development of more water-soluble derivatives of CPP-115 could improve its utility in certain lab experiments.
Méthodes De Synthèse
The synthesis of CPP-115 involves the reaction of cyclohexylamine with 3-(4-chlorophenyl)-2-propenal in the presence of sodium triacetoxyborohydride to yield N-cyclohexyl-3-(4-chlorophenyl)-2-propen-1-amine. This intermediate is then reacted with piperazinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide to yield N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in several neurological disorders. In preclinical studies, CPP-115 has shown promising results in the treatment of epilepsy, anxiety, and depression. CPP-115 has also been studied for its potential use in the treatment of cocaine addiction and alcohol use disorder.
Propriétés
IUPAC Name |
N-cyclohexyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1,3-4,7-10,19H,2,5-6,11-17H2,(H,21,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTOPYHXTHGKAA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5680668.png)

![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5680697.png)
![(4-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5680703.png)
![benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5680707.png)

![2-(2-pyridin-4-ylethyl)-9-(2-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680716.png)
![1-{2-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5680718.png)
![(4aR*,7aS*)-1-[(5-methyl-2-furyl)methyl]-4-(pyridin-3-ylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5680733.png)

![1-{[3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5680741.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5680758.png)
![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)